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Compound of Interest

Compound Name: 2-Amino-5-bromo-4-fluorophenol

Cat. No.: B1527655 Get Quote

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-5-
bromo-4-fluorophenol

Executive Summary
2-Amino-5-bromo-4-fluorophenol is a substituted aromatic compound with significant

potential as a versatile building block in medicinal chemistry and materials science. Its utility is

intrinsically linked to its three-dimensional structure and conformational preferences, which are

dictated by a complex interplay of electronic effects and intramolecular interactions. This guide,

intended for researchers, scientists, and drug development professionals, provides a

comprehensive exploration of the molecular structure of 2-Amino-5-bromo-4-fluorophenol. In
the absence of extensive empirical data for this specific molecule, we present a robust,

predictive framework grounded in established principles. We detail authoritative, field-proven

protocols for both computational and experimental determination of its conformational

landscape, empowering researchers to elucidate the structural nuances that govern its

reactivity and biological activity.

Introduction: The Structural Imperative in Molecular
Design
The precise arrangement of atoms in three-dimensional space—a molecule's conformation—is

a cornerstone of its chemical identity and function. For drug development professionals,

understanding the conformational landscape of a molecule is paramount, as it governs
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molecular recognition, binding affinity to biological targets, and ultimately, therapeutic efficacy.

2-Amino-5-bromo-4-fluorophenol presents a compelling case study. As a polysubstituted

phenol, it features a hydroxyl group, an amino group, and two halogen atoms (bromine and

fluorine), each contributing unique steric and electronic properties to the aromatic scaffold.

The ortho-positioning of the amino and hydroxyl groups strongly suggests the presence of a

stabilizing intramolecular hydrogen bond, a non-covalent interaction that can significantly

restrict rotational freedom and lock the molecule into a preferred, low-energy conformation. The

nature and strength of this bond, along with the electronic influence of the halogen

substituents, are critical determinants of the molecule's overall shape and reactivity. This guide

provides the theoretical basis and practical methodologies to rigorously define these structural

characteristics.

Molecular Identity and Physicochemical Properties
A foundational understanding begins with the molecule's basic properties. While experimental

data is sparse, numerous properties can be reliably computed, providing a solid baseline for

further investigation. It is important to distinguish the target molecule, 2-Amino-5-bromo-4-
fluorophenol, from its isomer, 2-Amino-4-bromo-5-fluorophenol, for which some data is also

available[1][2][3].
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Property Value / Description Source

IUPAC Name
2-Amino-5-bromo-4-

fluorophenol
N/A

Molecular Formula C₆H₅BrFNO [4]

Molecular Weight 206.01 g/mol [4]

Canonical SMILES C1=C(C(=CC(=C1F)Br)O)N N/A

InChI Key
QRRYTSCZSPPVQQ-

UHFFFAOYSA-N
N/A

Physical Form
Expected to be a solid at room

temperature
[4]

Computed XLogP3 1.7 N/A

Hydrogen Bond Donors 2 (from -OH and -NH₂) N/A

Hydrogen Bond Acceptors 3 (from O, N, and F) N/A

The electronic character of the molecule is shaped by the interplay of its functional groups. The

hydroxyl (-OH) and amino (-NH₂) groups are strong activating, ortho-, para-directing groups

due to resonance effects. Conversely, the fluorine and bromine atoms are deactivating due to

their high electronegativity (inductive effect) yet are also ortho-, para-directing because of

resonance. This complex electronic profile is crucial for predicting reactivity in synthetic

applications.

The Conformational Landscape: A Theoretical
Perspective
The conformation of 2-Amino-5-bromo-4-fluorophenol is primarily governed by the rotational

freedom around the C-O and C-N single bonds. The orientation of the hydroxyl and amino

groups relative to the benzene ring and to each other defines the molecule's most stable state.

The Decisive Role of Intramolecular Hydrogen Bonding
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The proximity of the hydroxyl proton (a hydrogen bond donor) and the lone pair of electrons on

the amino nitrogen (a hydrogen bond acceptor) facilitates the formation of a stabilizing

intramolecular hydrogen bond (O-H···N). This interaction creates a pseudo-six-membered ring,

significantly lowering the system's overall energy and restricting the rotation of both functional

groups. This phenomenon is well-documented in ortho-substituted phenols and anilines[5][6]

[7]. The presence of this bond is expected to enforce a high degree of planarity between the O-

H and NH₂ groups and the aromatic ring.
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1. Initial Structure Generation

2. Geometry Optimization (e.g., B3LYP/6-31G(d,p))

Input 3D Coords

3. Vibrational Frequency Analysis

Optimized Geometry

7. Data Analysis (Identify Minima, Barriers, and Properties)

Provides Energies of Minima

4. Potential Energy Surface (PES) Scan (Scan C-O and C-N Dihedrals)

Confirm True Minimum
(No Imaginary Frequencies)

5. Transition State Optimization

Identify Maxima on PES

6. IRC Calculation (Confirm Transition States)

Optimized TS Geometry

Connects Minima via TS
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2-Amino-5-bromo-4-fluorophenol
(Synthesized & Purified)

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F, NOESY)

In Solution

IR Spectroscopy

Solid/Solution

X-ray Crystallography
(Requires Single Crystal)

Solid State

Validated 3D Structure
& Conformation

Provides evidence of H-bonding
and through-space proximities Confirms H-bonding Provides definitive atomic coordinates

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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